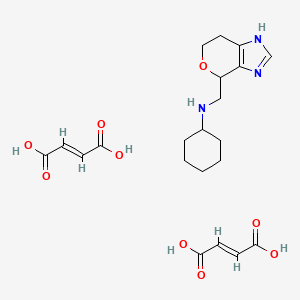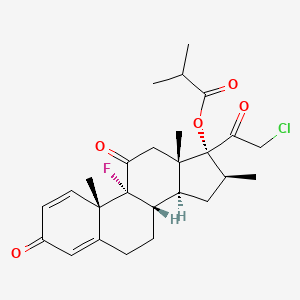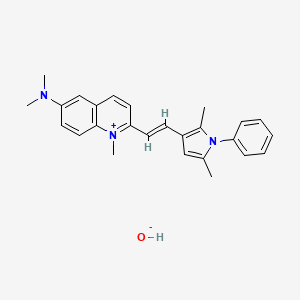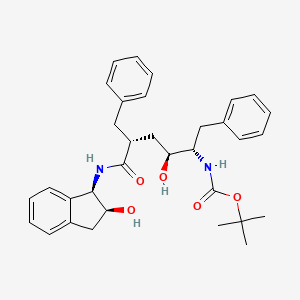
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both amino and phosphorin groups, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the esterification of triethanolamine with fatty acids. This reaction is carried out in the presence of heterogeneous mixed metal oxide catalysts, such as CuFe2O4, ZnFe2O4, CoFe2O4, and NiFe2O4 . The reaction conditions include moderate temperatures and the use of solvents like chloroform and ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using environmentally friendly catalysts. The catalysts are prepared by co-precipitation methods and are designed to be reusable and efficient under mild conditions . The process is optimized to ensure high yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted amino compounds.
Applications De Recherche Scientifique
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with various molecular targets. The compound can act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . It can also interact with enzymes and proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but lacks the phosphorin group.
Bis-Tris: Another compound with similar buffering properties but different molecular structure.
Diethanolamine: Shares the amino and hydroxyethyl groups but differs in overall structure.
Uniqueness
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its combination of amino, hydroxyethyl, and phosphorin groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where multifunctional reagents are needed.
Propriétés
Numéro CAS |
156454-76-1 |
|---|---|
Formule moléculaire |
C11H15N2O4P |
Poids moléculaire |
270.22 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H15N2O4P/c14-7-5-13(6-8-15)18-12-11(16)9-3-1-2-4-10(9)17-18/h1-4,14-15H,5-8H2,(H,12,16) |
Clé InChI |
RCOGFNHTEQMZMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NP(O2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)









![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)


